Cas no 1562287-75-5 (4-Bromo-3-fluoro-N-hydroxybenzamidine)
4-Bromo-3-fluoro-N-hydroxybenzamidine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-fluoro-N-hydroxybenzamidine
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- MDL: MFCD30725795
- Inchi: 1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11)
- InChI Key: XQMUWERQTRJLKZ-UHFFFAOYSA-N
- SMILES: C1(C(NO)=N)=CC=C(Br)C(F)=C1
4-Bromo-3-fluoro-N-hydroxybenzamidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB474924-1 g |
4-Bromo-3-fluoro-N-hydroxy-benzamidine |
1562287-75-5 | 1g |
€452.00 | 2023-07-18 | ||
| abcr | AB474924-1g |
4-Bromo-3-fluoro-N-hydroxy-benzamidine; . |
1562287-75-5 | 1g |
€452.00 | 2025-04-20 | ||
| abcr | AB474924-5g |
4-Bromo-3-fluoro-N-hydroxy-benzamidine; . |
1562287-75-5 | 5g |
€1408.60 | 2025-04-20 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY329385-1g |
4-Bromo-3-fluoro-N’-hydroxybenzimidamide |
1562287-75-5 | ≥95% | 1g |
¥11250.00 | 2025-04-18 |
4-Bromo-3-fluoro-N-hydroxybenzamidine Suppliers
4-Bromo-3-fluoro-N-hydroxybenzamidine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-Bromo-3-fluoro-N-hydroxybenzamidine
Introduction to 4-Bromo-3-fluoro-N-hydroxybenzamidine (CAS No. 1562287-75-5)
4-Bromo-3-fluoro-N-hydroxybenzamidine, with the chemical formula C8H6BrFN2O, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound is characterized by its unique structural features, which include a bromine substituent at the fourth position and a fluorine atom at the third position of the benzamidine core. These structural elements contribute to its distinct reactivity and potential applications in medicinal chemistry.
The CAS number 1562287-75-5 serves as a unique identifier for this compound, ensuring precise recognition and classification in scientific literature and databases. The presence of both bromine and fluorine atoms makes this molecule an intriguing subject for researchers exploring novel synthetic pathways and pharmacological targets.
In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced metabolic stability and improved binding affinity to biological targets. 4-Bromo-3-fluoro-N-hydroxybenzamidine exemplifies this trend, as its fluorinated benzamidine moiety is particularly valuable in the design of enzyme inhibitors and receptor ligands. The hydroxyl group at the amidine position further enhances its versatility, allowing for diverse functionalization strategies.
One of the most compelling aspects of 4-bromo-3-fluoro-N-hydroxybenzamidine is its role in the development of small-molecule inhibitors targeting various therapeutic areas. For instance, benzamidine derivatives have been extensively studied for their potential in inhibiting matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and inflammation. The introduction of bromine and fluorine substituents modulates the electronic properties of the molecule, thereby fine-tuning its inhibitory activity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 4-bromo-3-fluoro-N-hydroxybenzamidine with high precision. These studies have revealed that the compound can interact with specific amino acid residues in target proteins, leading to potent inhibition. Such insights are crucial for designing next-generation inhibitors with improved selectivity and reduced side effects.
The synthesis of 4-bromo-3-fluoro-N-hydroxybenzamidine involves multi-step organic transformations, including halogenation, nucleophilic substitution, and condensation reactions. The bromine atom at the fourth position can be introduced via electrophilic aromatic substitution reactions, while the fluorine atom is typically incorporated using metal-catalyzed cross-coupling reactions. The hydroxyl group at the amidine position is often generated through hydrolysis or oxidation processes.
The pharmaceutical industry has shown considerable interest in 4-bromo-3-fluoro-N-hydroxybenzamidine due to its potential as a building block for drug discovery programs. Its structural motif is found in several clinical candidates that have demonstrated efficacy in preclinical studies. For example, derivatives of this compound have been investigated for their anti-inflammatory and anti-cancer properties.
In conclusion, 4-bromo-3-fluoro-N-hydroxybenzamidine (CAS No. 1562287-75-5) represents a promising compound in pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development.
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